2-(2-ethoxyphenoxy)ethanamine Hydrochloride
Description
2-(2-Ethoxyphenoxy)ethanamine Hydrochloride (CAS: 1051368-80-9) is a synthetic compound primarily recognized as an impurity (Tamsulosin Hydrochloride Impurity F) in the production of the benign prostatic hyperplasia drug Tamsulosin Hydrochloride . Its molecular formula is C₁₀H₁₅NO₂·HCl, with a molecular weight of 217.69 g/mol. Structurally, it consists of a phenoxy group substituted with an ethoxy moiety at the 2-position, linked to an ethylamine backbone via an ether bond, and forms a hydrochloride salt . The compound is characterized by the SMILES string CCOc1ccccc1OCCN and InChI key, confirming its stereochemical configuration .
Analytical data indicate its purity as a reference standard, stored at +5°C, and it is classified under the tariff code 29225000 . While it lacks direct therapeutic application, its structural role in pharmaceutical quality control underscores its importance in ensuring drug safety and regulatory compliance.
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-12-9-5-3-4-6-10(9)13-8-7-11;/h3-6H,2,7-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNZMUJJWASNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051368-80-9 | |
| Record name | Ethanamine, 2-(2-ethoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051368-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenoxy)ethanamine Hydrochloride typically involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2-ethoxyphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-(2-ethoxyphenoxy)ethanamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production.
Chemical Reactions Analysis
Hydrolysis and Stability
The compound’s stability and reactivity in aqueous environments are influenced by pH. A study on analogous ethoxycarbonyl compounds (RSC, 1980) reveals :
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Mechanism : Hydrolysis proceeds via protonation of the ethoxy group (pK<sub>a</sub> ≈ 4.22 for related compounds), followed by nucleophilic attack by H<sub>2</sub>O or HO<sup>–</sup>.
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Rate dependence : Reactivity increases with electron-withdrawing substituents (e.g., aryloxycarbonyl groups accelerate hydrolysis by 160-fold) .
Key Findings :
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Acidic conditions : Protonation enhances susceptibility to nucleophilic attack.
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Basic conditions : HO<sup>–</sup> accelerates hydrolysis but may degrade the amine moiety.
Reactivity with Nucleophiles
The ethoxy and amine groups participate in substitution reactions:
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Ethoxy group :
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Undergoes nucleophilic substitution (e.g., with alkyl halides) under basic conditions.
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Example : Reaction with methyl iodide forms methoxy derivatives.
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Amine group :
Industrial-Scale Considerations
The patent highlights cost-effective production methods :
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Solvent-free synthesis : Reduces purification needs and waste.
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Continuous flow systems : Enhance yield and scalability.
Scientific Research Applications
2-(2-ethoxyphenoxy)ethanamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Utilized in the study of biochemical pathways and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Employed in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenoxy)ethanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Methoxyphenoxy)ethanamine Hydrochloride
2-[4-(Methylsulfanyl)phenoxy]ethanamine Hydrochloride
Functional Analogues with Modified Bioactivity
Indole-Based Ethanamine Derivatives
These compounds demonstrate anti-plasmodial activity and bind to HSP90 through hydrogen bonds with GLU527 and TYR604 . Unlike the target compound, their indole cores confer π-π stacking interactions critical for protein binding .
Diphenhydramine Hydrochloride
- CAS : 147-24-0
- Molecular Formula: C₁₇H₂₁NO·HCl
- Molecular Weight : 291.82 g/mol .
- Key Differences: A benzhydryloxy group replaces the phenoxy moiety, and the ethylamine is dimethylated. This modification enhances histamine H₁ receptor antagonism, making it a therapeutic agent (e.g., Benadryl) rather than a pharmaceutical impurity .
Physicochemical and Pharmacological Comparisons
Key Observations :
- Ethoxy vs.
- Sulfur-Containing Analogues : The methylsulfanyl group in CAS 1211477-99-4 may enhance metabolic resistance due to sulfur’s electronegativity, though this remains unstudied .
- Indole Derivatives: Unlike the phenoxy-based target compound, indole derivatives exhibit pronounced biological activity via HSP90 inhibition, highlighting the role of heterocyclic cores in drug design .
Role as a Pharmaceutical Impurity
2-(2-Ethoxyphenoxy)ethanamine Hydrochloride is critical in quality control for Tamsulosin Hydrochloride, a drug treating benign prostatic hyperplasia. Its detection ensures compliance with regulatory limits for genotoxic impurities .
Contrast with Bioactive Analogues
- This contrasts with the inert role of the target compound.
- Neuroactive Compounds : Dopamine Hydrochloride (CAS 62-31-7) shares the ethylamine backbone but incorporates a catechol group, enabling neurotransmission via dopamine receptors .
Biological Activity
2-(2-ethoxyphenoxy)ethanamine hydrochloride, with the CAS number 1051368-80-9, is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-(2-ethoxyphenoxy)ethanamine hydrochloride features an ethoxy group attached to a phenoxy moiety linked to an ethanamine backbone. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 205.7 g/mol |
| Solubility | Soluble in water and ethanol |
| Melting Point | Not specified |
The biological activity of 2-(2-ethoxyphenoxy)ethanamine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders .
Antidepressant Effects
In vitro studies have shown that derivatives of 2-(2-ethoxyphenoxy)ethanamine can exhibit biased agonism towards ERK1/2 phosphorylation pathways, suggesting potential antidepressant effects. For instance, compounds structurally related to this compound have demonstrated efficacy in animal models for depression .
Anticancer Properties
Some research has indicated that compounds with similar structures possess cytotoxic activities against various cancer cell lines. The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | ERK1/2 activation | |
| Cytotoxicity | Inhibition of cancer cell growth | |
| Receptor Modulation | Interaction with serotonin receptors |
Case Study: Antidepressant Activity
A study published in 2020 explored the effects of novel derivatives related to 2-(2-ethoxyphenoxy)ethanamine on serotonin receptors. These compounds were tested in functional assays revealing their ability to preferentially activate ERK1/2 pathways while inhibiting adenylyl cyclase, indicating a complex signaling profile that could lead to antidepressant-like effects in vivo .
Research Findings on Cytotoxicity
Research conducted on similar compounds demonstrated significant cytotoxic activity against B16 melanoma cells, with IC50 values in the submicromolar range. Molecular docking studies revealed that these compounds effectively bind to the colchicine site on tubulin, thereby inhibiting its polymerization and leading to cell cycle arrest .
Q & A
Q. What are the recommended synthetic routes for 2-(2-ethoxyphenoxy)ethanamine Hydrochloride, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution of 2-ethoxyphenol with a chloroethylamine precursor, followed by hydrochloride salt formation. Catalytic reduction methods (e.g., using transition metal-free potassium complexes) are effective for amine intermediates . Purification via recrystallization in ethanol/water mixtures improves purity (>95%), with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers handle stability and storage of this compound under laboratory conditions?
Methodological Answer: Stability is pH- and temperature-dependent. Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the ethoxy and phenoxy groups. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products like 2-hydroxyphenoxy derivatives .
Q. What analytical techniques are critical for structural validation and quantification?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms ethoxyphenoxy and ethylamine moieties (e.g., δ 1.35 ppm for ethoxy CH₃, δ 3.6-4.1 ppm for OCH₂CH₂NH₂).
- HPLC-UV : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) for quantification (λ = 254 nm) .
- HRMS : ESI+ mode to verify [M+H]⁺ (theoretical m/z calculated via ChemDraw) .
Q. What safety protocols are essential for handling this hydrochloride salt?
Methodological Answer:
- Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particles.
- Emergency procedures: For spills, neutralize with sodium bicarbonate and collect in hazardous waste containers .
Advanced Research Questions
Q. How can impurity profiling be conducted for this compound, particularly in pharmaceutical intermediates?
Methodological Answer:
- Impurity Identification : Synthesize and characterize common impurities (e.g., des-ethoxy analogs) using preparative HPLC and compare retention times with reference standards .
- Forced Degradation : Expose the compound to oxidative (H₂O₂), thermal (80°C), and photolytic (ICH Q1B guidelines) conditions. Analyze degradants via UPLC-QTOF-MS .
Q. What in vitro models are suitable for studying its receptor binding kinetics?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Immobilize target receptors (e.g., adrenergic or serotonin receptors) on a CM5 chip. Measure binding affinity (KD) at varying concentrations (1 nM–10 μM) in PBS buffer (pH 7.4) .
- Radioligand Displacement : Use ³H-labeled antagonists in cell membranes (e.g., HEK293 cells expressing α₁-adrenoceptors). Calculate IC₅₀ values via nonlinear regression .
Q. How can metabolic pathways be elucidated in hepatic microsomal assays?
Methodological Answer:
- Incubate the compound (10 μM) with human liver microsomes (0.5 mg/mL) and NADPH. Quench reactions with acetonitrile at 0, 15, 30, and 60 minutes.
- Analyze metabolites via LC-HRMS/MS (e.g., Thermo Q Exactive) in positive ion mode. Identify phase I metabolites (e.g., N-dealkylation) and phase II conjugates .
Q. What computational strategies predict its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (octanol/water partition coefficient), BBB permeability, and CYP450 inhibition.
- Molecular Dynamics Simulations : Simulate interactions with CYP3A4 (AMBER force field) to identify metabolic hotspots .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
Methodological Answer:
- Synthesize analogs with halogen (Br, Cl) substitutions at the phenyl ring. Test in receptor-binding assays (see FAQ 6) and compare EC₅₀ values.
- Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .
Q. What strategies mitigate polymorphism in solid-state formulations?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
